2-{[4-(4-chlorophenyl)pyrimidin-2-yl]sulfanyl}-N-[4-(difluoromethoxy)-2-methylphenyl]acetamide
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Overview
Description
2-{[4-(4-Chlorophenyl)-2-pyrimidinyl]sulfanyl}-N~1~-[4-(difluoromethoxy)-2-methylphenyl]acetamide is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structural features, which include a chlorophenyl group, a pyrimidinyl ring, and a difluoromethoxy-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-chlorophenyl)-2-pyrimidinyl]sulfanyl}-N~1~-[4-(difluoromethoxy)-2-methylphenyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidinyl Intermediate: The initial step involves the synthesis of the pyrimidinyl intermediate through a cyclization reaction of appropriate precursors under controlled conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorinated aromatic compound reacts with the pyrimidinyl intermediate.
Attachment of the Sulfanyl Group: The sulfanyl group is incorporated through a thiolation reaction, often using thiolating agents such as thiourea or thiol derivatives.
Formation of the Final Compound: The final step involves the acylation of the intermediate with 4-(difluoromethoxy)-2-methylphenyl acetic acid under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-Chlorophenyl)-2-pyrimidinyl]sulfanyl}-N~1~-[4-(difluoromethoxy)-2-methylphenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups such as carbonyls or nitro groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with various functional groups attached to the aromatic rings.
Scientific Research Applications
2-{[4-(4-Chlorophenyl)-2-pyrimidinyl]sulfanyl}-N~1~-[4-(difluoromethoxy)-2-methylphenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-{[4-(4-chlorophenyl)-2-pyrimidinyl]sulfanyl}-N~1~-[4-(difluoromethoxy)-2-methylphenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: Influencing signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-fluorophenol: Shares similar aromatic substitution patterns and fluorine substitution.
2-Hydroxy-2-methylpropiophenone: Contains similar functional groups and is used in photoinitiation reactions.
4-Aminoantipyrine: Exhibits similar aromatic structures and is used in various analytical applications.
Uniqueness
2-{[4-(4-Chlorophenyl)-2-pyrimidinyl]sulfanyl}-N~1~-[4-(difluoromethoxy)-2-methylphenyl]acetamide stands out due to its unique combination of structural features, which confer distinct chemical reactivity and potential biological activities. Its specific arrangement of chlorophenyl, pyrimidinyl, and difluoromethoxy-substituted phenyl groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C20H16ClF2N3O2S |
---|---|
Molecular Weight |
435.9 g/mol |
IUPAC Name |
2-[4-(4-chlorophenyl)pyrimidin-2-yl]sulfanyl-N-[4-(difluoromethoxy)-2-methylphenyl]acetamide |
InChI |
InChI=1S/C20H16ClF2N3O2S/c1-12-10-15(28-19(22)23)6-7-16(12)25-18(27)11-29-20-24-9-8-17(26-20)13-2-4-14(21)5-3-13/h2-10,19H,11H2,1H3,(H,25,27) |
InChI Key |
JSHWBWKNLPODNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(F)F)NC(=O)CSC2=NC=CC(=N2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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